molecular formula C6H2Cl4 B3044123 1,2,3,4-Tetrachlorobenzene-D2 CAS No. 2199-73-7

1,2,3,4-Tetrachlorobenzene-D2

Cat. No. B3044123
CAS RN: 2199-73-7
M. Wt: 217.9 g/mol
InChI Key: GBDZXPJXOMHESU-QDNHWIQGSA-N
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Description

1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a chlorinated benzene carrying chloro groups at positions 1, 2, 3, and 4 . It appears as white to off-white crystals .


Synthesis Analysis

Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . Specifically, 1,2,3,4-Tetrachlorobenzene can only be produced by chlorination of 1,3,5-trichlorobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C6H2Cl4 . The InChI representation is InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H . The SMILES representation is C1=CC(=C(C(=C1Cl)Cl)Cl)Cl .


Chemical Reactions Analysis

Tetrachlorobenzene isomers, including 1,2,3,4-Tetrachlorobenzene, have been studied for their dechlorination patterns in anoxic microcosms derived from contaminated harbor sludge .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.9 g/mol . It appears as white to off-white crystals . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Environmental Contaminant Analysis

1,2,3,4-Tetrachlorobenzene (TeCB) and its deuterated form are often studied in the context of environmental pollution. Research has shown that TeCB is an important environmental contaminant with hepatocarcinogenic properties. Studies like the one by Gustafson et al. (1998) have used liver focus bioassays to assess the hepatocarcinogenicity of TeCB, highlighting its potential as a liver tumor promoter at low doses (Gustafson et al., 1998).

Catalytic Decomposition Research

Research on the catalytic conversions of chlorinated benzenes, including TeCB, has been conducted to understand their environmental impact and decomposition methods. For instance, Lee and Jurng (2008) investigated the catalytic conversions of low-chlorinated dioxins and polychlorinated benzenes using a V2O5/TiO2 catalyst, providing insights into the quantitative relationship between dioxin and benzene chlorination levels (Lee & Jurng, 2008).

Molecular Structure Analysis

The molecular structures of chlorinated benzenes, including TeCB, have been determined through techniques like electron diffraction. Strand and Cox (1966) conducted a study to determine the molecular structure of gaseous hexachloro- and 1,2,4,5-tetrachlorobenzene, revealing the planar nature of these molecules and their symmetry (Strand & Cox, 1966).

Soil Remediation Technologies

TeCB has been the subject of research in developing soil remediation technologies. For example, Hun-Young Wee and Jeffrey A Cunningham (2008) studied the palladium-catalyzed hydrodehalogenation (HDH) of TeCB in water-ethanol mixtures, aiming to develop new technology for cleaning up soil contaminated by halogenated hydrophobic organic contaminants (Wee & Cunningham, 2008).

Bacterial Dehalorespiration

Research by Adrian et al. (2000) focused on bacterial dehalorespiration with chlorinated benzenes, including TeCB. They described the isolation of strain CBDB1, capable of reductive dechlorination of chlorobenzenes, a crucial step in the breakdown of these environmental contaminants (Adrian et al., 2000).

Photolytic Reductive Dechlorination Research

Photolytic reductive dechlorination of TeCB has been studied as a method for environmental remediation. Choudhry and Webster (1985) examined the photolytic reductive dechlorination and isomerization of TeCB in acetonitrile-water mixtures, exploring the potential of photolytic methods in breaking down chlorinated compounds (Choudhry & Webster, 1985).

Raman Spectroscopy Applications

The Raman spectra of TeCB and its deuterated form have been used to understand their molecular vibrations and structures. Saëki (1961) conducted a study on the Raman spectra of TeCB and 1,2,4,5-tetrachlorobenzene-d2, which contributes to the understanding of their molecular structure and behavior (Saëki, 1961).

Incineration Efficiency Study

Research on the incineration of TeCB has been conducted to understand its combustion behavior. Bissonier et al. (2002) carried out a study of the combustion of TeCB in a laboratory-scale incinerator, providing insights into the efficiency and conditions for effective thermal degradation of such contaminants (Bissonier et al., 2002).

Purity Analysis and Standardization

The purity of TeCB and its deuterated form is crucial for standardization and calibration in various applications. Fei (2013) presented a traceable method to study the purities of certified reference material of TeCB, which is vital for ensuring reliability in scientific experiments and industrial applications (Fei, 2013).

Sorption Studies for Environmental Impact Assessment

Sorption of TeCB to sediments has been studied to understand its environmental impact. Koelmans and Lijklema (1992) measured the partition coefficients for TeCB to sediments, using a simple three-phase model to describe its behavior in natural environments (Koelmans & Lijklema, 1992).

Safety and Hazards

1,2,3,4-Tetrachlorobenzene-D2 is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling this substance, it is advised to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers A paper titled “Sorption of 1,2,3,4-tetrachlorobenzene and cadmium to sediments and suspended solids in Lake Volkerak/Zoom” discusses the sorption patterns of tetrachlorobenzene isomers . Another paper titled “Influence of Degradation Behavior of Coexisting Chlorobenzene Congeners Pentachlorobenzene, 1,2,4,5-Tetrachlorobenzene, and 1,2,4-Trichlorobenzene on the Anaerobic Reductive Dechlorination of Hexachlorobenzene in Dye Plant Contaminated Soil” discusses the degradation behavior of tetrachlorobenzene isomers .

Mechanism of Action

Target of Action

1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a group of three isomeric chlorobenzenes

Mode of Action

They can cause oxidative stress and disrupt cellular membranes, leading to cell damage .

Biochemical Pathways

1,2,3,4-Tetrachlorobenzene is degraded by Pseudomonas chlororaphis, which uses it as a sole source of carbon and energy . The degradation pathway involves several steps, including the action of chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase . The end products of this pathway are carbon dioxide and chloride ions .

Pharmacokinetics

It’s known that chlorinated benzenes are generally lipophilic and can accumulate in fatty tissues . They can also undergo bioaccumulation in the food chain . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Result of Action

Chlorinated benzenes can cause various toxic effects, including liver damage, skin irritation, and possibly cancer . They can also disrupt endocrine function .

Action Environment

At 20°C, 1,2,3,4-Tetrachlorobenzene is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . In the dissolved phase, 1,2,3,4-Tetrachlorobenzene can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing .

properties

IUPAC Name

1,2,3,4-tetrachloro-5,6-dideuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDZXPJXOMHESU-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289249
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2199-73-7
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-d2, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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